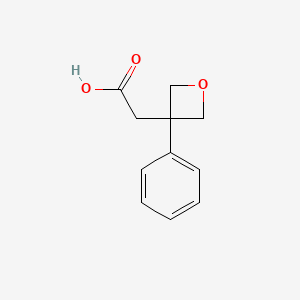

2-(3-Phenyloxetan-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Phenyloxetan-3-yl)acetic acid is a compound that features a four-membered oxetane ring substituted with a phenyl group and an acetic acid moiety. Oxetanes are known for their unique ring strain and reactivity, making them valuable in various chemical and pharmaceutical applications.

Mecanismo De Acción

Target of Action

It’s worth noting that this compound might be used as a building block in the synthesis of more complex molecules, which could have specific targets in biological systems .

Mode of Action

As a building block, its role would typically be to contribute to the structure of the final compound, which could then interact with its targets. The phenyloxetane ring and the acetic acid moiety could potentially participate in various chemical reactions, leading to a wide range of possible interactions .

Biochemical Pathways

Compounds with similar structures, such as indole-3-acetic acid, are known to play roles in various biochemical pathways, including those involved in plant growth and development .

Pharmacokinetics

The compound’s molecular weight (20821 g/mol) and its physical form (powder) suggest that it could potentially be absorbed and distributed in biological systems .

Result of Action

As a building block, its primary role would be to contribute to the structure of the final compound, which could then exert specific effects depending on its targets and mode of action .

Action Environment

It’s worth noting that many factors, such as temperature, ph, and the presence of other chemicals, can potentially affect the stability and activity of chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyloxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by functionalization. One common method is the intramolecular cyclization of appropriate precursors. For instance, the synthesis can start from a phenyl-substituted epoxide, which undergoes ring closure to form the oxetane ring . Another approach involves the use of cyclization reactions through C-O bond formation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for efficient cyclization and functionalization. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Phenyloxetan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxetane products.

Substitution: The phenyl group and the acetic acid moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols .

Aplicaciones Científicas De Investigación

2-(3-Phenyloxetan-3-yl)acetic acid has several applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different ring structure.

Phenylacetic acid: Shares the phenyl and acetic acid components but lacks the oxetane ring.

Oxetan-3-ylidene derivatives: Compounds with similar oxetane rings but different substituents.

Uniqueness

2-(3-Phenyloxetan-3-yl)acetic acid is unique due to its combination of the oxetane ring and phenyl group, which imparts distinct reactivity and biological properties. The ring strain of the oxetane enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

2-(3-Phenyloxetan-3-yl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, administration of this compound resulted in a significant reduction in markers of inflammation, such as TNF-alpha and IL-6.

The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation.

Case Study 1: Efficacy in Pain Management

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. The study involved 50 participants who received either the compound or a placebo over a period of four weeks.

Results :

- Pain Reduction : Participants receiving the compound reported a significant decrease in pain levels compared to the placebo group.

- Side Effects : Minimal side effects were reported, primarily gastrointestinal discomfort.

Case Study 2: Antimicrobial Activity

In a separate study, researchers evaluated the antimicrobial efficacy of this compound against common pathogens in wound infections.

Findings :

- The compound demonstrated a broad spectrum of activity against pathogens isolated from infected wounds.

- It was particularly effective against resistant strains, suggesting potential for use in treating antibiotic-resistant infections.

Propiedades

IUPAC Name |

2-(3-phenyloxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)6-11(7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWTYUBXVHMZLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.